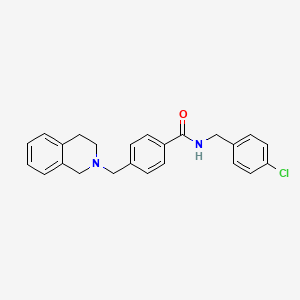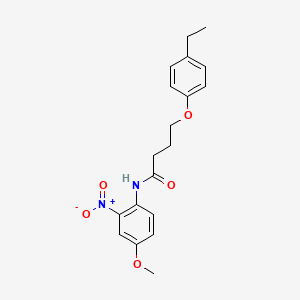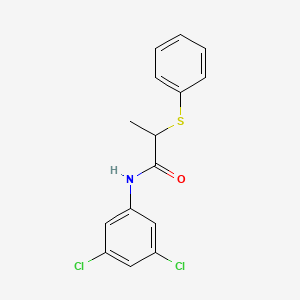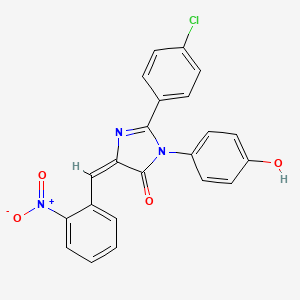
N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as SDZ 212-713, is a chemical compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 is thought to involve its interaction with the dopamine D1 receptor. It has been shown to act as a partial agonist at this receptor, which may contribute to its ability to increase dopamine release in the brain. N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 has also been shown to modulate the activity of other neurotransmitter systems, including the noradrenergic and serotonergic systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 are complex and multifaceted. It has been shown to increase dopamine release in the brain, which may contribute to its potential as a treatment for Parkinson's disease. N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 has also been shown to modulate the activity of other neurotransmitter systems, which may have implications for its use in the treatment of other neurological disorders.
実験室実験の利点と制限
One of the main advantages of N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 for lab experiments is its high affinity for the dopamine D1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 is its relatively low potency as a dopamine D1 receptor agonist. This may limit its usefulness in certain types of experiments.
将来の方向性
There are many potential future directions for research on N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713. One area of interest is the development of more potent and selective dopamine D1 receptor agonists, which may have greater therapeutic potential for the treatment of Parkinson's disease and other neurological disorders. Another area of interest is the use of N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 as a tool for studying the role of the dopamine D1 receptor in various physiological processes, including learning and memory, reward, and motivation. Overall, N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 has the potential to be a valuable tool for scientific research in the fields of pharmacology and neuroscience.
合成法
The synthesis of N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 involves the reaction of 4-chlorobenzylamine with 3,4-dihydro-2(1H)-isoquinolinone to form the intermediate 4-chlorobenzyl-3,4-dihydro-2(1H)-isoquinolinone. This intermediate is then reacted with benzoyl chloride to form N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713. The synthesis method has been optimized to yield high purity and high yields of N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713.
科学的研究の応用
N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. It has been shown to have a high affinity for the dopamine D1 receptor, and has been used as a tool to study the role of this receptor in various physiological processes. N-(4-chlorobenzyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide 212-713 has also been studied for its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O/c25-23-11-7-18(8-12-23)15-26-24(28)21-9-5-19(6-10-21)16-27-14-13-20-3-1-2-4-22(20)17-27/h1-12H,13-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQWLMHQAQWWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B4881662.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881665.png)



![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4881691.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
![N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)
![4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)



![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881732.png)
![2-(4-chlorophenyl)-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4881747.png)